N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine
Brand Name: Vulcanchem
CAS No.: 353773-94-1
VCID: VC21475720
InChI: InChI=1S/C16H18ClNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3
SMILES: COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl
Molecular Formula: C16H18ClNO
Molecular Weight: 275.77g/mol

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine

CAS No.: 353773-94-1

Cat. No.: VC21475720

Molecular Formula: C16H18ClNO

Molecular Weight: 275.77g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorobenzyl)-2-(4-methoxyphenyl)ethanamine - 353773-94-1

Specification

CAS No. 353773-94-1
Molecular Formula C16H18ClNO
Molecular Weight 275.77g/mol
IUPAC Name N-[(3-chlorophenyl)methyl]-2-(4-methoxyphenyl)ethanamine
Standard InChI InChI=1S/C16H18ClNO/c1-19-16-7-5-13(6-8-16)9-10-18-12-14-3-2-4-15(17)11-14/h2-8,11,18H,9-10,12H2,1H3
Standard InChI Key SSABSWMOXYAYHD-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl
Canonical SMILES COC1=CC=C(C=C1)CCNCC2=CC(=CC=C2)Cl

Introduction

N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is an organic compound characterized by its unique structural features, which include a chlorobenzyl group and a methoxyphenyl group attached to an ethanamine backbone. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in drug discovery.

Synthesis Methods

The synthesis of N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine typically involves nucleophilic substitution reactions. For example, the reaction of 3-chlorobenzyl chloride with 2-(4-methoxyphenyl)ethanamine under basic conditions (e.g., sodium hydroxide or potassium carbonate) can produce the desired compound. Industrial production may utilize continuous flow reactors to enhance efficiency and yield.

Chemical Reactions and Derivatives

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can yield aldehydes or carboxylic acids, while reduction may produce corresponding amines or alcohols. Substitution reactions can replace the chlorine atom with other nucleophiles, leading to diverse derivatives.

Biological Activities and Applications

N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine is investigated for its potential biological activities, including interactions with neurotransmitter receptors and enzymes. Its structural similarity to psychoactive substances suggests possible psychoactive effects. Additionally, it may exhibit antitumor properties, although detailed studies are needed to confirm these effects.

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamineChlorobenzyl and methoxyphenyl groups on an ethanamine backbonePotential psychoactive and antitumor activities
N-(4-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamineChlorobenzyl and methoxyphenyl groups on an ethanamine backboneExhibits different biological activity due to chlorine position
2-(4-Methoxyphenyl)ethylamine hydrochlorideMethoxy group on a phenethylamine backboneLower molecular weight, commonly used in research
N,N-Dimethyl-2-(4-methoxyphenyl)ethylamineDimethyl substitution on nitrogenAltered pharmacokinetics due to dimethyl groups

Research Findings and Future Directions

Research on N-(3-Chlorobenzyl)-2-(4-methoxyphenyl)ethanamine highlights its potential as a lead compound in drug discovery. Further studies are necessary to elucidate its pharmacological effects fully and to explore its therapeutic applications. The compound's structural modifications can significantly impact its biological activity, making it an interesting subject for SAR studies.

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